![molecular formula C21H20ClN3O4S B2712897 N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-54-8](/img/no-structure.png)
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, including quinazolinones and their derivatives, highlights the diversity of chemical reactions and methodologies employed to create complex molecules with potential biological activities. For example, the reactions of anthranilamide with isocyanates have been explored to synthesize various dihydro-oxazolo[2,3-b]quinazolinones and dihydro-[1,3]oxazino[2,3-b]quinazolinones, showcasing the chemical versatility and potential for further functionalization of these heterocycles (Chern et al., 1988).
Biological Activities and Applications
Several studies have focused on the biological activities of quinazolinone derivatives, demonstrating their potential in medicinal chemistry. For instance, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives have shown significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Another study presented the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, highlighting their remarkable antibacterial and antifungal activities (Patel et al., 2010).
Antioxidant and Antimicrobial Properties
The antioxidant and antimicrobial properties of quinazolinone derivatives have also been a subject of interest. For instance, the relevance and standardization of in vitro antioxidant assays using quinazolinone derivatives demonstrate their potential as antioxidants in various biological applications (Abramovič et al., 2018). Additionally, the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone showcase their promising antibacterial and antifungal effects (Patel et al., 2010).
Antitumor Activities
The antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones highlight the therapeutic potential of these compounds against various cancer cell lines, with some derivatives showing broad-spectrum antitumor activity and others exhibiting selectivity towards specific types of cancer cells (Al-Suwaidan et al., 2016).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 2-(2-chlorophenyl)ethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid, followed by the addition of butyric anhydride to form the final product.", "Starting Materials": [ "2-(2-chlorophenyl)ethylamine", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid", "butyric anhydride" ], "Reaction": [ "Step 1: 2-(2-chlorophenyl)ethylamine is reacted with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid.", "Step 2: The intermediate is then treated with butyric anhydride in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide." ] } | |
CAS RN |
688054-54-8 |
Molecular Formula |
C21H20ClN3O4S |
Molecular Weight |
445.92 |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H20ClN3O4S/c22-15-5-2-1-4-13(15)7-8-23-19(26)6-3-9-25-20(27)14-10-17-18(29-12-28-17)11-16(14)24-21(25)30/h1-2,4-5,10-11H,3,6-9,12H2,(H,23,26)(H,24,30) |
InChI Key |
KVVAPYJFHVNLBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.